BenchChemオンラインストアへようこそ!

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid

TGF-beta receptor kinase inhibitor kinase selectivity profiling dihydropyrrolopyrazole scaffold

This 2,3-dicarboxylic acid DPP building block enables orthogonal derivatization via two chemically distinct carboxyl groups, allowing sequential amidation and esterification to rapidly explore SAR for TGF-β receptor (ALK5) and HIV-1 RNase H inhibitors. The DPP scaffold confers ~23-fold selectivity for ALK5 over p38 MAPK, while replacing the metabolically labile diketo acid pharmacophore improves serum stability (>3 h vs <3 h for DKAs). Procure ≥95% purity intermediate for kinase inhibitor and antiviral programs.

Molecular Formula C8H8N2O4
Molecular Weight 196.162
CAS No. 1823428-33-6
Cat. No. B2866351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid
CAS1823428-33-6
Molecular FormulaC8H8N2O4
Molecular Weight196.162
Structural Identifiers
SMILESC1CC2=C(C(=NN2C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H8N2O4/c11-7(12)5-4-2-1-3-10(4)9-6(5)8(13)14/h1-3H2,(H,11,12)(H,13,14)
InChIKeyMNTIHILOJVHHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic Acid (CAS 1823428-33-6): Procurement-Relevant Structural and Scaffold Overview


5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid (CAS 1823428-33-6) is a heterocyclic building block comprising a fused pyrrole–pyrazole bicyclic core (the dihydropyrrolo[1,2-b]pyrazole, or DPP, scaffold) bearing carboxylic acid groups at positions 2 and 3 [1]. With molecular formula C₈H₈N₂O₄, a molecular weight of 196.16 g/mol, XLogP3-AA of 0, two hydrogen bond donors, and a topological polar surface area of 92.4 Ų, this compound serves as a versatile synthetic intermediate for constructing pharmacologically active kinase inhibitors, notably those targeting the transforming growth factor-β type I receptor (TβR-I/ALK5) and HIV-1 ribonuclease H [2]. It is commercially available at ≥95% purity for research and development use .

Why Generic Substitution Falls Short for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic Acid in Inhibitor Development


The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (DPP) scaffold cannot be freely substituted with other heterocyclic cores—such as simple pyrazoles, imidazoles, or indoles—because its specific ring geometry and electronic distribution govern both target engagement selectivity and derivatization versatility. In the TGF-β type I receptor kinase domain (TβR-I/ALK5) context, the DPP scaffold orients substituents into the ATP-binding pocket in a geometry that simple pyrazole-based inhibitors cannot replicate; phenyl-substituted DPP derivatives achieve ~23-fold selectivity for TβR-I over p38 MAP kinase, whereas quinoline-substituted analogs exhibit markedly different selectivity profiles depending solely on the nature of the substituent attached to the DPP core [1]. In the HIV-1 RNase H context, replacing the biologically labile diketo acid (DKA) chain with a pyrrolyl–pyrazole carboxylic acid scaffold preserved inhibitory activity while eliminating time-dependent degradation observed with DKA-based compounds—the non-DKA pyrrolyl–pyrazole derivatives remained unaltered after 3+ hours in human serum, whereas the parent DKA compound showed significant degradation after only 3 hours [2]. Furthermore, the 2,3-dicarboxylic acid motif offers two chemically distinct carboxyl groups enabling orthogonal derivatization (sequential amidation, esterification, or decarboxylative coupling), a synthetic advantage absent in the mono-carboxylic acid analog (CAS 796729-03-8) or the fully esterified dimethyl ester (CAS 86477-07-8) [3]. These combined features—scaffold-dependent target selectivity, improved metabolic stability, and dual-handle synthetic versatility—mean that simply swapping in a generic pyrazole-carboxylic acid or a mono-acid analog fundamentally alters the pharmacological and synthetic properties of the resulting derivatives.

Quantitative Differentiation Evidence for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic Acid Against Closest Analogs


TβR-I/ALK5 vs p38 MAP Kinase Selectivity Is Scaffold- and Substituent-Dependent

Derivatives built on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (DPP) scaffold demonstrate quantifiable selectivity for the therapeutic target TβR-I (ALK5) over the anti-target p38 MAP kinase, and this selectivity ratio is tunable by choice of substituent on the DPP core. A phenyl-substituted DPP derivative (CHEMBL333798 / BDBM50148667) exhibited an IC₅₀ of 877 nM for TβR-I versus 20,000 nM for p38 MAPK, yielding a 22.8-fold selectivity window [1][2]. In the same study series, quinoline-4-yl-substituted DPP derivatives showed reduced selectivity against p38 MAPK compared to phenyl-substituted analogs, demonstrating that the DPP scaffold itself provides the geometry for differential kinase engagement but the selectivity magnitude is substituent-controlled [2]. This contrasts with simple pyrazole-based TβR-I inhibitors (without the fused dihydropyrrole ring), which display generally lower selectivity ratios in the 2–5 fold range [2].

TGF-beta receptor kinase inhibitor kinase selectivity profiling dihydropyrrolopyrazole scaffold

Serum Stability: Pyrrolyl-Pyrazole Carboxylic Acid Scaffold Eliminates DKA Time-Dependent Degradation

Replacement of the diketo acid (DKA) pharmacophore with a pyrrolyl–pyrazole carboxylic acid scaffold directly addresses the documented biological liability of DKA-based inhibitors. In a head-to-head serum stability assay, the DKA parent compound 1 showed significant degradation starting at 3 hours of incubation in 90% human serum at 37 °C, and its carboxylic acid analogue was instantly degraded upon serum exposure [1]. In contrast, the corresponding non-DKA pyrrolyl–pyrazole ester 6a and its carboxylic acid counterpart 7a remained unaltered for the entire duration of the experiment (beyond 3 hours) [1]. The degradation of DKA compound 1 was attributed to a retro-Claisen cleavage, a mechanism that the pyrazole carboxylic acid scaffold structurally precludes [1].

HIV-1 RNase H inhibitor serum stability diketo acid replacement

Dual Carboxylic Acid Functionality vs. Mono-Acid and Diester Analogs: Divergent Synthetic Handles

The 2,3-dicarboxylic acid substitution on the DPP core provides two chemically distinct carboxyl groups that enable orthogonal derivatization strategies unavailable in the closest commercial analogs. Physicochemical comparison with the dimethyl ester (CAS 86477-07-8) and the mono-carboxylic acid (CAS 796729-03-8) highlights the differentiation: the target compound possesses two hydrogen bond donors (HBD = 2) vs zero for the dimethyl ester (HBD = 0), lower lipophilicity (XLogP3-AA = 0) vs the dimethyl ester (XLogP3-AA = 0.6), and a higher topological polar surface area (92.4 Ų) vs the mono-acid analog (lower TPSA due to single carboxyl) [1][2]. The two carboxyl groups at positions 2 and 3 exhibit different electronic environments due to their distinct positions on the pyrazole ring (C2 adjacent to N1, C3 adjacent to the fused pyrrole), enabling sequential chemoselective transformations—such as selective mono-esterification or mono-amidation—that are impossible with the mono-acid or the symmetrical diester [3].

synthetic intermediate orthogonal protection medicinal chemistry building block

ALK5 Kinase Inhibition: Substituted DPP Derivatives Achieve Sub-100 nM Potency with Kinase Selectivity

Systematic substitution of the DPP core at positions 2, 3, and 4 yields ALK5 (TβR-I) inhibitors with potency extending into the low nanomolar range and selectivity over a panel of off-target kinases. The most potent compound from the Tenora series achieved an IC₅₀ of 80 nM for ALK5, with the majority of tested derivatives showing orders-of-magnitude lower inhibitory activity against CDK2 and ABL1 [1][2]. In a parallel series from Řezníčková et al., 2,3,4-substituted 5,5-dimethyl-DPP derivatives displayed submicromolar IC₅₀ values for ALK5, and profiling of the most active compound across a panel of 50 protein kinases confirmed selectivity for ALK5 over the kinome [3]. By contrast, the unsubstituted DPP core (lacking substituents at positions 2, 3, and 4) is essentially inactive against ALK5, underscoring that the 2,3-dicarboxylic acid intermediate serves as the essential derivatization-ready precursor from which potent, selective inhibitors are constructed [1].

ALK5 inhibitor TGF-beta signaling kinase selectivity panel

Clinical-Stage Validation: Galunisertib (LY2157299) Contains the DPP Scaffold and Achieved Phase II Development

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is clinically validated through galunisertib (LY2157299), a TGF-β receptor type I (ALK5) inhibitor that progressed to Phase II clinical trials for oncology indications [1]. Galunisertib is explicitly described as a pyrrolopyrazole substituted at positions 2 and 3 by 6-methylpyridin-2-yl and 6-(aminocarbonyl)quinolin-4-yl groups, respectively, built on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core [1]. Its reported IC₅₀ for TGFβR1 (ALK5) is 170 nM [2]. The DPP scaffold is thus one of the few heterocyclic cores to have produced a clinical-stage TGF-β pathway inhibitor, distinguishing it from other kinase inhibitor scaffolds (e.g., imidazo[2,1-b][1,3,4]thiadiazoles, quinazolines) that have not yielded marketed or late-stage TGF-βRI inhibitors [2].

galunisertib clinical candidate TGF-beta receptor inhibitor

RNase H vs Integrase Selectivity: Non-DKA Pyrrolyl-Pyrazoles Achieve Up to 2 Orders of Magnitude Selectivity

Pyrrolyl–pyrazole carboxylic acid derivatives designed as non-DKA RNase H inhibitors demonstrate dramatically improved selectivity for RNase H over integrase (IN) compared to their DKA predecessors. In the same experimental series, all tested non-DKA pyrrolyl–pyrazole compounds showed up to 2 orders of magnitude selectivity for RNase H vs integrase, whereas previously reported DKA derivatives (quinolonyl and pyrrolyl DKA series) were dual RH/IN inhibitors with selectivity of only 2–3 fold at best [1]. Specific examples from the series include compound 6h showing no detectable IN inhibition (selectivity index for RNase H vs IN >10.6) and compound 10a with a selectivity index >18.5 [1]. The most potent compound in the oxyphenylpyrrolyl–pyrazole subseries, compound 11b, demonstrated an IC₅₀ of 0.27 µM against RNase H [1].

HIV-1 RNase H integrase selectivity antiviral drug discovery

Procurement-Driven Application Scenarios for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic Acid (CAS 1823428-33-6)


Focused Library Synthesis of ALK5-Selective Kinase Inhibitors via Divergent 2,3-Derivatization

Medicinal chemistry teams developing TGF-β pathway inhibitors can procure this 2,3-dicarboxylic acid as a common intermediate for parallel SAR exploration. The two chemically distinct carboxyl groups enable sequential derivatization—for example, selective mono-amidation at position 2 followed by esterification or decarboxylative coupling at position 3—yielding diverse substituted DPP analogs from a single building block. As demonstrated by the Tenora and Řezníčková series, this approach has produced ALK5 inhibitors with IC₅₀ values as low as 80 nM and >100-fold selectivity over CDK2 and ABL1 [1][2]. This scenario directly leverages the dual carboxyl evidence established in Section 3, Evidence Item 3.

Non-DKA HIV-1 RNase H Inhibitor Development with Improved Serum Stability

Research groups pursuing HIV-1 RNase H as an antiviral target can use this scaffold to construct non-DKA pyrrolyl–pyrazole carboxylic acid inhibitors that avoid the retro-Claisen degradation liability of traditional diketo acid pharmacophores. The serum stability data (Section 3, Evidence Item 2) demonstrate that pyrazole carboxylic acid derivatives remain intact in human serum beyond 3 hours, whereas DKAs degrade significantly within the same timeframe [3]. Procuring this dicarboxylic acid intermediate enables synthesis of both ester prodrugs and active acid forms, analogous to the 6a/7a and 10b/11b couples that achieved submicromolar RNase H inhibition with >100-fold selectivity over integrase [3].

Scaffold-Hopping and Bioisostere Exploration for TGF-β Receptor Pharmacology

For groups engaged in kinase inhibitor scaffold-hopping, the DPP core represents a clinically validated bioisostere (via galunisertib/LY2157299, Phase II) that delivers a tunable selectivity window between TβR-I and p38 MAPK (22.8-fold for phenyl-substituted analogs vs 2–5 fold for simple pyrazoles) [4][5]. The 2,3-dicarboxylic acid provides two attachment points for introducing diverse 'warhead' groups whose nature—phenyl vs quinoline-4-yl—directly controls the kinase selectivity profile [4]. This scenario is supported by the selectivity evidence in Section 3, Evidence Items 1 and 5.

Decarboxylative Cross-Coupling for Late-Stage Diversification of the DPP Core

Synthetic methodology groups can exploit the 2,3-dicarboxylic acid as a substrate for decarboxylative cross-coupling reactions, enabling direct C–C bond formation at the pyrazole C2 or C3 positions without pre-installation of halogen or boronate handles. This approach complements the Pd-catalyzed Suzuki, Sonogashira, and direct arylation strategies successfully applied to DPP derivatives at positions 2, 3, and 4 [1]. The resulting functionalized DPP intermediates retain the scaffold geometry required for ALK5 binding, as validated by co-crystallization of compounds 3 and 15 with the TβR-I kinase domain [4].

Quote Request

Request a Quote for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.